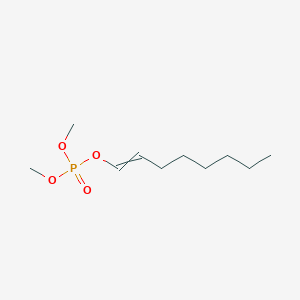
Dimethyl oct-1-EN-1-YL phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl oct-1-EN-1-YL phosphate typically involves the reaction of phosphorus oxychloride with dimethyl oct-1-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
POCl3+C8H16O→(C8H15O)PO3H2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl oct-1-EN-1-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Dimethyl oct-1-EN-1-YL phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl oct-1-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate specific biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Dimethyl phosphate: A simpler ester with two methyl groups attached to the phosphate.
Diethyl phosphate: Similar to dimethyl phosphate but with ethyl groups.
Trimethyl phosphate: Contains three methyl groups attached to the phosphate.
Uniqueness: Dimethyl oct-1-EN-1-YL phosphate is unique due to the presence of the octenyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other simpler phosphates may not be able to achieve.
Properties
CAS No. |
133088-12-7 |
|---|---|
Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
dimethyl oct-1-enyl phosphate |
InChI |
InChI=1S/C10H21O4P/c1-4-5-6-7-8-9-10-14-15(11,12-2)13-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
RYNXIAONJMXMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=COP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















